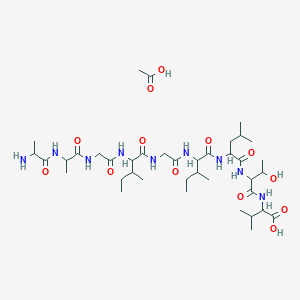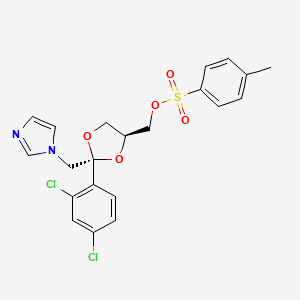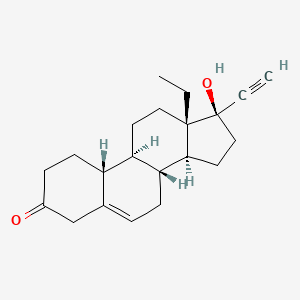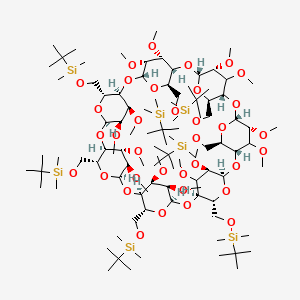
Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is a complex compound with a mixture of diastereomers . It is an intricate and multifaceted amalgamation of isomeric structures with utilities lying in its profound capability to interact with and antagonize particular compound receptors .
Molecular Structure Analysis
The molecular formula of this compound is C26H31NO8 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound appears as a pale yellow solid . It is soluble in dichloromethane, ethyl acetate, and tetrahydrofuran . The molecular weight is 485.53 .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia) involves the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the acetamido and carboxyethyl groups. The benzylidene group is then formed, and the benzyl groups are added to the hydroxyl groups. Finally, the dia mixture is obtained by deprotection of the benzyl groups.", "Starting Materials": [ "Glucose", "Acetic anhydride", "Ethyl bromoacetate", "Benzaldehyde", "Benzyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Glucose is protected with acetic anhydride to form the acetyl glucose.", "The ethyl bromoacetate is added to the acetyl glucose in the presence of sodium hydroxide to form the carboxyethyl glucose.", "The benzaldehyde is added to the carboxyethyl glucose in the presence of hydrochloric acid to form the benzylidene glucose.", "The hydroxyl groups on the benzylidene glucose are protected with benzyl chloride in the presence of sodium hydroxide to form the benzyl protected benzylidene glucose.", "The acetamido group is introduced to the benzyl protected benzylidene glucose by reaction with acetic anhydride in the presence of sodium hydroxide to form the acetamido benzyl protected benzylidene glucose.", "The benzyl groups are added to the hydroxyl groups on the acetamido benzyl protected benzylidene glucose by reaction with benzyl chloride in the presence of sodium hydroxide to form the benzyl protected benzylidene benzyl glucose.", "The dia mixture is obtained by deprotection of the benzyl groups on the benzyl protected benzylidene benzyl glucose using hydrochloric acid in methanol and diethyl ether." ] } | |
CAS-Nummer |
15008-41-0 |
Molekularformel |
C₂₅H₂₉NO₈ |
Molekulargewicht |
471.5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1'-13C]uridine](/img/structure/B1146227.png)



